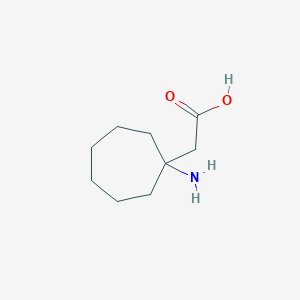

(1-Aminocycloheptyl)acetic acid

Overview

Description

Synthesis Analysis

The synthesis of cyclic amino acid derivatives is a topic of interest due to their potential biological activities. For instance, the synthesis of a cyclobutanol containing dipeptide has been achieved through a short stereoselective route, starting from an unidentified Streptomyces species . Similarly, enantiodivergent synthetic sequences have been used to prepare derivatives of 2-aminocyclobutane-1-carboxylic acid, demonstrating the feasibility of synthesizing cyclic amino acids with specific stereochemistry .

Molecular Structure Analysis

The molecular structure of cyclic amino acids can significantly influence their biological activity. For example, the cyclobutane ring has been shown to act as a structure-promoting unit, leading to the formation of strong intramolecular hydrogen bonds and conferring high rigidity to the molecules . Additionally, the molecular structure of 2-(1-Amino-4-tert-butylcyclohexyl)acetic acid is stabilized by intramolecular hydrogen bonds, which is a common feature in cyclic amino acids that can affect their reactivity and interaction with biological targets .

Chemical Reactions Analysis

Cyclic amino acids can participate in various chemical reactions, often related to their biological functions. The dipeptide mentioned in paper is proposed to act as a "suicide substrate" for an enzyme, indicating that these compounds can engage in enzyme inhibition through covalent modification. This type of reactivity is crucial for understanding the potential therapeutic applications of cyclic amino acids.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclic amino acids are influenced by their molecular structure. The presence of intramolecular hydrogen bonds and the rigidity conferred by cyclic structures can affect solubility, stability, and reactivity. For instance, the solid-state conformation of a hybrid tripeptide containing a cyclic beta-amino acid was found to form a specific helical structure due to hydrogen bonding . These properties are essential for the design of cyclic amino acid-based drugs and materials.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

A study by Ikram et al. (2015) focused on synthesizing and characterizing transition metal complexes of a novel amino acid bearing Schiff base ligand, derived from the reaction of an amino acid similar to (1-aminocycloheptyl)acetic acid with 2-hydroxynaphthaldehyde. These complexes exhibited antioxidant properties and selective xanthine oxidase inhibitory activities, suggesting potential therapeutic applications in conditions related to oxidative stress and enzyme regulation (Ikram et al., 2015).

Molecular Modeling and Conformational Analysis

Research by Gómez-Catalán et al. (2000) provided a conformational profile of a constrained α amino acid residue, offering insights into its peculiar conformational characteristics. Such studies help in understanding the structural dynamics of amino acids and their implications in designing peptide and protein surrogates, crucial for drug discovery and biochemical research (Gómez-Catalán et al., 2000).

Interaction Studies with Biological Molecules

Yan et al. (2010) investigated the interactions of glycyl dipeptides, which are structurally related to (1-aminocycloheptyl)acetic acid, with sodium dodecyl sulfate in aqueous solutions. Such studies are significant for understanding the interactions between amino acids and surfactants, which can have implications in pharmaceutical formulations and biochemical assays (Yan et al., 2010).

Structural Diversity and Medicinal Chemistry Applications

Trabocchi et al. (2007) discussed the structural diversity of bicyclic amino acids, highlighting the development of compounds with structures and functions similar to bioactive peptides, known as peptidomimetics. This research area is significant for generating compounds with improved potency and stability, offering new avenues in drug discovery (Trabocchi et al., 2007).

Exploration of Antimicrobial Properties

Priem et al. (2017) explored the scaling of the amphiphilic character and antimicrobial activity of Gramicidin S by modifying its structure with dihydroxylation or ketal formation. Such studies contribute to the development of novel antimicrobial agents and understanding the relationship between molecular structure and biological activity (Priem et al., 2017).

properties

IUPAC Name |

2-(1-aminocycloheptyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c10-9(7-8(11)12)5-3-1-2-4-6-9/h1-7,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBOVKBISBNWPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306658 | |

| Record name | 1-Aminocycloheptaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58885-91-9 | |

| Record name | 1-Aminocycloheptaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58885-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminocycloheptaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B3032778.png)

dioxo-lambda~6~-sulfane](/img/structure/B3032781.png)

![Dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B3032782.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3032794.png)

![2,3-Dimethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B3032798.png)

![6-Bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3032799.png)